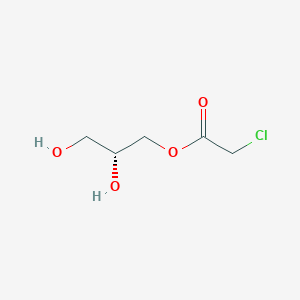

Acetic acid, chloro-, 2,3-dihydroxypropyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

75508-30-4 |

|---|---|

Molekularformel |

C5H9ClO4 |

Molekulargewicht |

168.57 g/mol |

IUPAC-Name |

[(2R)-2,3-dihydroxypropyl] 2-chloroacetate |

InChI |

InChI=1S/C5H9ClO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2/t4-/m1/s1 |

InChI-Schlüssel |

ZZFUAIXUSGVUMT-SCSAIBSYSA-N |

Isomerische SMILES |

C([C@H](COC(=O)CCl)O)O |

Kanonische SMILES |

C(C(COC(=O)CCl)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination of Glycerol or Allyl Alcohol

One common route to obtain the 2,3-dihydroxypropyl chloride intermediate (3-chloro-1,2-propanediol) is by chlorination of glycerol. Glycerol is reacted with acetic acid and dry hydrogen chloride gas at 90–95 °C until the reaction mixture reaches a theoretical weight increase of about 150%, indicating completion. The crude product is purified by vacuum distillation to isolate 3-chloro-1,2-propanediol with a boiling point range of 128–132 °C under reduced pressure.

Alternatively, epichlorohydrin can be hydrolyzed under acidic conditions (using diluted sulfuric acid) at reflux temperature for about 1 hour, followed by vacuum distillation to yield the chlorohydrin intermediate.

Esterification and Acetylation

The chlorinated intermediate is then reacted with acetic acid or its derivatives to form the acetic acid, chloro-, 2,3-dihydroxypropyl ester. This step often involves acetylation of a precursor compound (such as a hydroxy-substituted aromatic or aliphatic compound) using glacial acetic acid and thionyl chloride as reagents.

For example, in a patented industrial process, a compound (III) is acetylated by reacting with glacial acetic acid (40–60 times molar excess) and thionyl chloride (2–4 times molar excess) for 3–4 hours. This acetylation is carried out in a solvent system that may include hydrocarbons or ethers, under controlled temperature and catalytic conditions to ensure high yield and purity.

Alkylation with 3-Chloro-1,2-propanediol

The final step involves alkylation of an amido nitrogen or hydroxyl group in the intermediate compound with 3-chloro-1,2-propanediol. This reaction is typically performed in propylene glycol or aqueous basic solution (pH > 7.5) using sodium methoxide or a sodium hydroxide-calcium hydroxide mixture as the base.

The alkylation is conducted at temperatures ranging from 40 to 90 °C, and the reaction mixture is purified to isolate the final product. Yields reported are around 54% after purification, which is considered efficient for industrial scale.

Alternative Etherification Methods

- Another approach involves the reaction of alkali cellulose with 1-chloro-2,3-dihydroxypropane (glycidol derivatives) to form 2,3-dihydroxypropyl ethers. This process requires a large amount of alkali metal hydroxide and subsequent purification to remove salts. The reaction is carried out in aqueous suspension at 20–120 °C, followed by neutralization with borate ions to reduce salt content and improve product viscosity.

Summary Table of Key Preparation Steps

Research Findings and Industrial Considerations

The use of thionyl chloride in acetylation is critical for achieving high conversion rates and purity, but requires careful control of reagent ratios and reaction time to avoid side reactions.

Alkylation with 3-chloro-1,2-propanediol is a key step that determines the final product’s yield and purity. Sodium methoxide and sodium hydroxide-calcium hydroxide mixtures are effective bases for this step, with temperature control essential to optimize reaction kinetics and minimize by-products.

Alternative methods involving glycidol derivatives and borate ion neutralization provide routes to related 2,3-dihydroxypropyl ethers with improved handling of salt by-products, which is important for cellulose derivative applications.

Chlorohydrins such as 3-chloro-1,2-propanediol are typically prepared by chlorination of glycerol or hydrolysis of epichlorohydrin, both well-established industrial processes with high yields and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-essigsäure, 2,3-Dihydroxypropylester durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Esterbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, wodurch Chloressigsäure und Glycerin entstehen.

Substitution: Die Chlorgruppe kann durch Nucleophile wie Amine oder Thiole substituiert werden, was zur Bildung neuer Verbindungen führt.

Oxidation: Die Hydroxylgruppen können oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, Wasser.

Substitution: Nucleophile wie Amine, Thiole; Lösungsmittel wie Ethanol oder Wasser.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte

Hydrolyse: Chloressigsäure und Glycerin.

Substitution: Verschiedene substituierte Ester, abhängig vom verwendeten Nucleophil.

Oxidation: Entsprechende Carbonylverbindungen.

Wissenschaftliche Forschungsanwendungen

Cellulose Modification

One significant application of acetic acid, chloro-, 2,3-dihydroxypropyl ester is in the modification of cellulose. The compound can be used to create cellulose derivatives with enhanced properties for various industrial applications.

Process Overview

The synthesis involves reacting alkali cellulose with this compound under controlled conditions. This reaction leads to the formation of cellulose ethers that exhibit improved solubility and viscosity characteristics.

| Parameter | Value |

|---|---|

| Reaction Temperature | 20°C to 120°C |

| pH Range | >7.5 |

| Weight Ratio (Cellulose:Alkali) | 1:0.05 to 0.5 |

The introduction of borate ions during the reaction has been shown to enhance the viscosity of the resulting cellulose derivative in aqueous solutions, making it suitable for applications requiring thickening agents or stabilizers .

Pharmaceutical Intermediate

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives can be utilized in drug formulations due to their favorable chemical properties.

Case Study: Synthesis of Active Pharmaceutical Ingredients (APIs)

Recent studies have demonstrated the utility of this compound in synthesizing APIs through esterification processes. For example, it has been explored for its potential role in producing chlorinated fatty acid esters that exhibit antimicrobial properties .

Chromatography Applications

This compound is also employed in chromatography as a stationary phase modifier. Its hydroxyl groups allow for interactions that can enhance separation efficiency in liquid chromatography.

Chromatographic Properties

- Type : Normal-phase and reversed-phase chromatography

- Functional Groups : Hydroxyl groups facilitate hydrogen bonding and polar interactions.

The use of this compound in chromatographic media has shown promising results in separating complex mixtures of organic compounds .

Wirkmechanismus

The mechanism of action of acetic acid, chloro-, 2,3-dihydroxypropyl ester involves its interaction with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and applications.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : Acetic acid, 3-chloro-2-hydroxypropyl ester

- Synonyms: 3-Chloro-2-hydroxypropyl acetate; 3-Chloro-1,2-propanediol 1-acetate; MFCD01698128 .

- Structure : Comprises a chloro-substituted hydroxypropyl backbone esterified with acetic acid.

Key Properties :

- Molecular Formula : C₅H₉ClO₃

- Functional Groups : Chloro (-Cl), hydroxyl (-OH), and ester (-COO-) groups.

- Synthesis : Typically synthesized via esterification of chloro-substituted diols with acetic acid derivatives.

Comparison with Structurally Similar Compounds

Structural Analogues: Chloroacetyl Esters

Key Observations :

Dihydroxypropyl Esters of Fatty Acids

Comparative Analysis :

- Chain Length & Unsaturation : Longer chains (e.g., C18) enhance hydrophobicity, influencing membrane interactions, while unsaturation (e.g., C18:3) improves metabolic flexibility .

- Bioactivity : The dihydroxypropyl moiety facilitates hydrogen bonding with proteins (e.g., SARS-CoV-2 Mpro), but chloro substitution in the target compound may disrupt this interaction .

- ADME Properties : Fatty acid esters generally violate Lipinski’s rules due to high molecular weight, whereas the target compound’s smaller size may improve bioavailability .

Other Halogenated Esters

Key Differences :

- Fluoro and bromo substituents exhibit stronger electron-withdrawing effects than chloro, enhancing reactivity in medicinal chemistry contexts .

- The target compound’s chloro group may confer stability but reduce electrophilicity compared to trifluoro analogs .

Research Findings and Data Tables

Table 1: Physicochemical Comparison

| Compound | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Bioactivity Score* |

|---|---|---|---|---|

| This compound | 152.58 | 0.85 | 2 | Low |

| Octadecanoic acid, 2,3-dihydroxypropyl ester | 358.55 | 5.20 | 2 | Moderate (Mpro inhibition) |

| 9,12,15-Octadecatrienoic acid ester | 356.50 | 4.80 | 2 | High (Antioxidant) |

*Bioactivity based on referenced studies.

Table 2: Natural Sources of Dihydroxypropyl Esters

Biologische Aktivität

Acetic acid, chloro-, 2,3-dihydroxypropyl ester, commonly known as 3-MCPD (3-monochloropropane-1,2-diol), is a compound that has garnered attention due to its potential biological activities and implications in food safety and human health. This article reviews the biological activity of this ester, focusing on its toxicological effects, metabolic pathways, and potential therapeutic applications.

- Chemical Formula: C5H9ClO4

- Molecular Weight: 166.58 g/mol

- CAS Number: 50525-38-7

- IUPAC Name: this compound

Toxicological Profile

3-MCPD has been identified as a contaminant in various food products, particularly during the processing of fats and oils. Its biological activity primarily stems from its potential toxicity and carcinogenicity.

Toxicity Studies

Research indicates that 3-MCPD can lead to kidney damage and has been associated with tumorigenic effects in animal models. A study conducted by the International Agency for Research on Cancer (IARC) classified it as possibly carcinogenic to humans (Group 2B) based on sufficient evidence of carcinogenicity in animals but limited evidence in humans .

| Study | Findings |

|---|---|

| Wenzl et al. (2007) | Identified 3-MCPD in various food products; linked to processing methods. |

| Rahn & Yaylayan (2010) | Found significant levels of bound 3-MCPD in processed foods. |

| Hamlet & Sadd (2004) | Demonstrated the presence of MCPD esters in baked goods, suggesting metabolic pathways for release. |

Metabolic Pathways

The metabolism of 3-MCPD involves hydrolysis into free MCPD, which can then be absorbed into the bloodstream. Studies have shown that enzymatic hydrolysis occurs in the gastrointestinal tract, leading to the release of free 3-MCPD from its esters .

The primary mechanism by which 3-MCPD exerts its biological effects includes:

- DNA Damage: Interactions with cellular macromolecules can lead to genotoxicity.

- Oxidative Stress: Induces oxidative stress pathways resulting in cellular damage.

- Altered Gene Expression: Affects genes involved in cell proliferation and apoptosis.

Case Study 1: Kidney Toxicity

A study involving rats exposed to high doses of 3-MCPD revealed significant kidney damage characterized by tubular necrosis and interstitial fibrosis. The study concluded that prolonged exposure could lead to chronic kidney disease .

Case Study 2: Carcinogenic Potential

In a long-term feeding study with mice, researchers observed a dose-dependent increase in tumor incidence associated with dietary exposure to 3-MCPD. The findings highlighted the need for regulatory measures to limit exposure levels in food products .

Potential Therapeutic Applications

Despite its toxicity, some studies have explored the potential therapeutic applications of derivatives of acetic acid esters. For instance:

- Antimicrobial Activity: Certain esters have shown promise as antimicrobial agents against various pathogens.

- Pharmaceutical Uses: Research is ongoing into the use of modified esters for drug delivery systems due to their ability to enhance bioavailability.

Q & A

Basic Research Questions

Q. What analytical methods are optimal for identifying and quantifying acetic acid, chloro-, 2,3-dihydroxypropyl ester in complex biological matrices?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification. Key parameters include:

- Column selection : Use polar columns (e.g., DB-5MS) to resolve esters based on polarity differences.

- Retention times : Compare with reference standards (e.g., related dihydroxypropyl esters elute between 15–25 minutes under standard GC conditions ).

- Mass spectral matching : Characteristic fragment ions (e.g., m/z 74 for glycerol esters, chloroacetate-specific ions) should align with spectral libraries.

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can researchers optimize extraction protocols to maximize the yield of this compound from plant sources?

- Solvent selection : Methanol or ethanol (70–80% in water) is effective for polar esters, as demonstrated in Tylophora indica and Daniellia oliveri extracts .

- Temperature control : Limit extraction temperatures to ≤50°C to prevent ester hydrolysis.

- Ultrasound-assisted extraction : Enhances recovery by disrupting cell walls without degrading labile esters .

Advanced Research Questions

Q. How do variations in experimental conditions, such as carbon source concentration in plant tissue culture, influence the biosynthesis of this compound?

- Key findings : In Chestnut cultures, sucrose (20 g/L) promoted octadecanoic acid, 2,3-dihydroxypropyl ester synthesis (45.34% yield), while maltose favored other esters .

- Experimental design :

- Carbon source screening : Test sucrose, glucose, and maltose at 10–40 g/L.

- Metabolic profiling : Combine GC-MS with transcriptomics to identify biosynthetic pathways (e.g., acyltransferase activity) .

Q. What strategies are effective in resolving contradictions in reported bioactivity data for this compound across studies?

- Factors causing variability :

- Purity : Contaminants like palmitic acid (10.83% in Martynia annua) may skew bioactivity results .

- Assay specificity : Use orthogonal assays (e.g., DPPH for antioxidant activity and microdilution for antimicrobial effects) to confirm bioactivity .

- Standardization : Report compound purity (≥95%) and biological assay conditions (e.g., IC50 values with confidence intervals) .

Q. What synthetic routes are reported for the preparation of this compound?

- Pathways :

- Esterification : React chloroacetic acid with glycerol using carbodiimide coupling agents (yield: ~60–70%) .

- Enzymatic synthesis : Lipase-catalyzed esterification improves stereoselectivity but requires anhydrous conditions .

Q. How does the structural configuration of this compound influence its interaction with biological targets?

- Stereochemistry : The cis/trans configuration of the acyl chain (e.g., in 9-octadecenoic acid esters) affects membrane permeability and enzyme binding .

- Molecular docking : Use tools like AutoDock to simulate interactions with targets (e.g., cyclooxygenase for anti-inflammatory activity) .

Methodological Considerations

Q. What stability-indicating assays are recommended for evaluating the degradation profile of this compound?

- Accelerated stability studies :

- Conditions : 40°C/75% RH for 6 months; monitor hydrolysis via HPLC .

- Degradation markers : Detect free chloroacetic acid (retention time: 8.2 minutes) and glycerol .

Q. What in vitro models are suitable for assessing the compound’s hepatoprotective or nematicidal activity?

- Hepatoprotection : Use HepG2 cells with CCl4-induced toxicity; measure ALT/AST levels and ROS scavenging .

- Nematicidal assays : Test on Caenorhabditis elegans; LC50 values should be compared with commercial nematicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.